molecular formula C7H6ClFN2O B1445603 3-Chloro-4-fluorobenzohydrazide CAS No. 219783-75-2

3-Chloro-4-fluorobenzohydrazide

Cat. No.: B1445603
CAS No.: 219783-75-2
M. Wt: 188.59 g/mol
InChI Key: UAXDFZDWRYDZEJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol It is a derivative of benzohydrazide, characterized by the presence of both chlorine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzohydrazide typically involves the reaction of 3-chloro-4-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:

3-Chloro-4-fluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Chloro-4-fluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Chloro-4-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst.

Major Products:

    Substitution Reactions: Depending on the nucleophile used, products can vary widely.

    Condensation Reactions: The major products are hydrazones, which have applications in various synthetic pathways.

Scientific Research Applications

3-Chloro-4-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzohydrazide largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid
  • 4-Chloro-3-fluorobenzohydrazide
  • 3-Chloro-4-fluorobenzotrifluoride

Comparison: 3-Chloro-4-fluorobenzohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. For example, the presence of these halogens can affect the compound’s electron density and steric properties, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

3-chloro-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXDFZDWRYDZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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